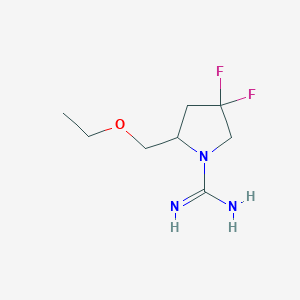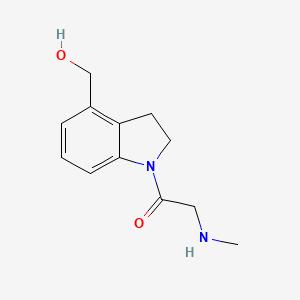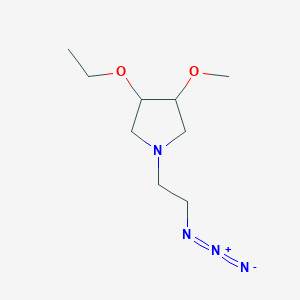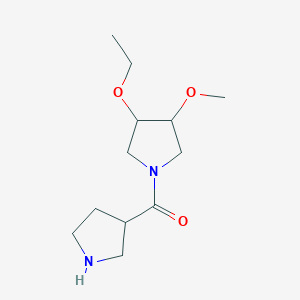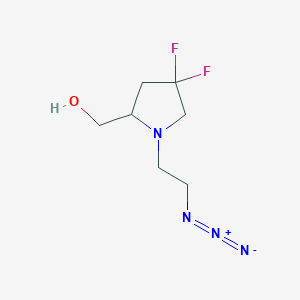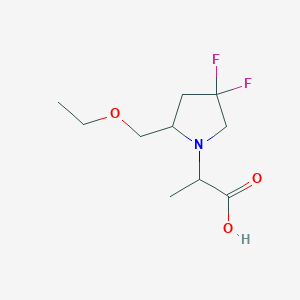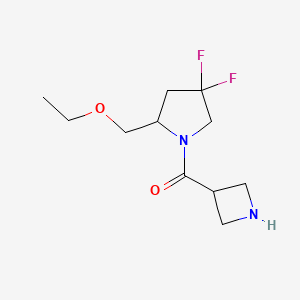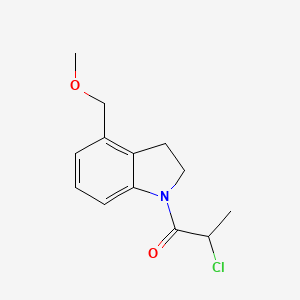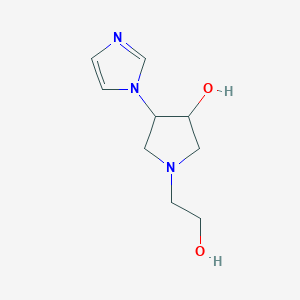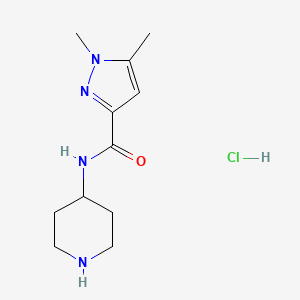
1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Descripción general
Descripción
1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, also known as DM-PY-CH, is an organic compound with a wide range of applications in scientific research. It is a highly versatile molecule, and its properties make it an ideal candidate for a variety of laboratory experiments. DM-PY-CH is highly soluble in water and organic solvents, and its physical and chemical properties make it an ideal candidate for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The pyrazole moiety, including structures similar to 1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, is recognized as a pharmacophore, playing a pivotal role in the design of biologically active compounds. Its utility spans across various fields due to its widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis often involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, under various conditions to achieve heterocyclic appended pyrazoles. These strategies not only enable the synthesis of pyrazole-containing compounds but also provide a foundation for the development of new biological agents through further modifications (Dar & Shamsuzzaman, 2015).
Antifungal Applications
1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride and similar compounds have been studied for their antifungal properties, particularly against pathogens like Fusarium oxysporum, which affects crops. Research into the structure-activity relationship (SAR) and pharmacophore predictions of various compounds, including pyrazole derivatives, provides insight into their potential as antifungal agents. This research is crucial for developing strategies to combat agricultural pests and diseases, highlighting the chemical versatility and applicability of such compounds in addressing plant health issues (Kaddouri et al., 2022).
Inhibition of Cytochrome P450 Isoforms
The interaction of 1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride with cytochrome P450 (CYP) isoforms has been a subject of study due to the implications for drug metabolism and potential drug-drug interactions. Understanding the selectivity and potency of chemical inhibitors, including pyrazole derivatives, against various CYP isoforms is essential for predicting metabolic pathways and mitigating adverse interactions in polypharmacy scenarios. This knowledge aids in the rational design of new drugs with favorable metabolic profiles, minimizing the risk of adverse effects stemming from metabolic interference (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
1,5-dimethyl-N-piperidin-4-ylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-8-7-10(14-15(8)2)11(16)13-9-3-5-12-6-4-9;/h7,9,12H,3-6H2,1-2H3,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHABWPZZKVBCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






